molecular formula C26H30N2O6S B12119507 (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one

(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one

Cat. No.: B12119507
M. Wt: 498.6 g/mol
InChI Key: NPCAECVMZIXMLD-ULJHMMPZSA-N
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Description

The compound (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a morpholine sulfonyl group attached to a phenyl ring, which is further connected to a butan-2-one moiety through a tetrahydro-dioxepino-isoquinoline structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one typically involves multiple steps:

  • Formation of the Morpholine Sulfonyl Phenyl Intermediate

      Starting Materials: 4-bromophenyl sulfone and morpholine.

      Reaction Conditions: The bromophenyl sulfone is reacted with morpholine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Synthesis of the Tetrahydro-Dioxepino-Isoquinoline Core

      Starting Materials: Isoquinoline derivatives and appropriate diols.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions to form the dioxepino ring system.

  • Coupling of Intermediates

      Reaction Conditions: The morpholine sulfonyl phenyl intermediate is coupled with the tetrahydro-dioxepino-isoquinoline core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

  • Final Functionalization

      Reaction Conditions: Introduction of the butan-2-one moiety through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the morpholine sulfonyl group, leading to the formation of sulfoxides or sulfones.
  • Reduction

    • Reduction reactions can target the carbonyl group in the butan-2-one moiety, potentially converting it to an alcohol.
  • Substitution

    • The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its unique structural features.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfonyl or morpholine groups.

    Protein Binding: Studies on its binding affinity to various proteins.

Medicine

    Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.

    Diagnostics: Use in the development of diagnostic agents due to its specific binding properties.

Industry

    Material Science: Incorporation into polymers or other materials for enhanced properties.

    Chemical Sensors: Development of sensors based on its reactivity and binding characteristics.

Mechanism of Action

The mechanism of action of (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one involves its interaction with specific molecular targets. The morpholine sulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. The dioxepino-isoquinoline core may facilitate binding to proteins or nucleic acids, affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(2,3-dihydro-1H-inden-1-ylidene)butan-2-one

    • Similar structure but with a dihydro-indenyl core instead of the dioxepino-isoquinoline core.
  • (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4-dihydro-2H-benzo[b][1,4]oxazepin-7(8H)-ylidene)butan-2-one

    • Contains a benzo-oxazepinyl core.

Uniqueness

The uniqueness of (1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one lies in its dioxepino-isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H30N2O6S

Molecular Weight

498.6 g/mol

IUPAC Name

(1Z)-1-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)-4-(4-morpholin-4-ylsulfonylphenyl)butan-2-one

InChI

InChI=1S/C26H30N2O6S/c29-21(5-2-19-3-6-22(7-4-19)35(30,31)28-10-14-32-15-11-28)17-24-23-18-26-25(33-12-1-13-34-26)16-20(23)8-9-27-24/h3-4,6-7,16-18,27H,1-2,5,8-15H2/b24-17-

InChI Key

NPCAECVMZIXMLD-ULJHMMPZSA-N

Isomeric SMILES

C1COC2=C(C=C\3C(=C2)CCN/C3=C\C(=O)CCC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC1

Canonical SMILES

C1COC2=C(C=C3C(=C2)CCNC3=CC(=O)CCC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC1

Origin of Product

United States

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